molecular formula C14H17N3O3S2 B11165865 N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide

Cat. No.: B11165865
M. Wt: 339.4 g/mol
InChI Key: BEUKGBKHLKJEHJ-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the cyclization of thiosemicarbazides with carboxylic acid derivatives. One common method includes the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale cyclocondensation reactions. These reactions can be optimized for higher yields and purity by controlling parameters such as temperature, solvent choice, and reaction time. Polyphosphoric acid is sometimes used as a catalyst to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific sulfonylpropanamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal and agricultural chemistry .

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C14H17N3O3S2/c1-2-13-16-17-14(21-13)15-12(18)8-9-22(19,20)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17,18)

InChI Key

BEUKGBKHLKJEHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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